molecular formula C14H19NO4S B2640400 6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid CAS No. 315692-14-9

6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid

Cat. No.: B2640400
CAS No.: 315692-14-9
M. Wt: 297.37
InChI Key: DOCOYOQDXZNCEI-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid is a hexanoic acid derivative featuring a styrenesulfonamide group at the 6-position. Its IUPAC name is 6-(2-phenylethenylsulfonylamino)hexanoic acid, with the molecular formula C₁₄H₁₉NO₄S and a molecular weight of 297.37 g/mol .

Synthesis likely involves sulfonylation of 6-aminohexanoic acid with styrenesulfonyl chloride under basic conditions, analogous to methods used for acetylamino derivatives (e.g., 6-[2-(3,5-dimethylphenoxy)acetylamino]hexanoic acid) .

Properties

IUPAC Name

6-[[(E)-2-phenylethenyl]sulfonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-14(17)9-5-2-6-11-15-20(18,19)12-10-13-7-3-1-4-8-13/h1,3-4,7-8,10,12,15H,2,5-6,9,11H2,(H,16,17)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCOYOQDXZNCEI-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid typically involves the reaction of 2-phenyl-ethenesulfonyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid has been studied for its potential as a therapeutic agent due to its ability to inhibit matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the degradation of extracellular matrix components, which is significant in various pathological conditions such as cancer metastasis, cardiovascular diseases, and inflammatory disorders.

Case Studies

  • Cardiovascular Disease : Research indicates that MMP inhibitors can mitigate the progression of cardiovascular fibrosis and heart failure. A study demonstrated that compounds similar to this compound effectively reduced left ventricular dilation in animal models of heart failure .
  • Cancer Therapy : In cancer research, MMP inhibitors have shown promise in reducing tumor invasiveness and metastasis. A study highlighted the efficacy of such compounds in inhibiting the migration of cancer cells, suggesting their potential role in combination therapies .

Drug Delivery Systems

The compound's properties allow it to be used in nanoparticle-based drug delivery systems. These systems enhance the targeting of drugs to specific tissues, improving therapeutic outcomes while minimizing side effects.

Case Studies

  • Nanoparticle Formulations : Research has demonstrated the effectiveness of using this compound in formulations that target cancer cells specifically, resulting in improved drug accumulation at tumor sites compared to conventional delivery methods .

Neuroprotection

Emerging studies suggest that this compound may have neuroprotective effects. By inhibiting MMPs involved in neuroinflammation, it could potentially be beneficial in treating neurodegenerative diseases.

Case Studies

  • Multiple Sclerosis : Investigations into the role of MMPs in multiple sclerosis have shown that inhibitors can reduce inflammation and demyelination in animal models. The application of this compound could provide a new avenue for treatment .

Mechanism of Action

The mechanism of action of 6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting their function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid with structurally related hexanoic acid derivatives:

Table 1: Structural and Functional Comparison of Hexanoic Acid Derivatives

Compound Name Substituent Group Molecular Weight Key Functional Groups Biological Activity/Applications Synthesis Method
This compound Styrenesulfonamide 297.37 Sulfonamide, Carboxylic Acid Potential enzyme inhibition Sulfonylation of 6-aminohexanoic acid
6-(Piperidin-1-yl)hexanoic acid Piperidinyl amine ~199.29 Tertiary Amine, Carboxylic Acid Skin penetration enhancer (ER = 5.6) Alkylation with ethyl 6-bromohexanoate
6-(Morpholin-4-yl)hexanoic acid Morpholinyl ether-amine ~201.23 Tertiary Amine, Ether, Carboxylic Acid Enhanced skin penetration (ER = 15.0) due to H-bonding Alkylation with morpholine
6-((4-Methylphenyl)sulfonamido)hexanoic acid Tosylsulfonamide 285.34 Sulfonamide, Carboxylic Acid Not specified Sulfonylation with tosyl chloride
6-Hydroxyhexanoic acid Hydroxyl group 132.16 Hydroxyl, Carboxylic Acid Metabolite in fatty acid oxidation Hydroxylation of hexanoic acid

Key Differences and Implications

Substituent Effects on Lipophilicity and Solubility: The styrenesulfonamide group in this compound introduces moderate polarity due to the sulfonamide (-SO₂NH-) group, balanced by the hydrophobic styryl moiety. This contrasts with the tertiary amine groups in piperidinyl and morpholinyl derivatives, which are more lipophilic but less polar . The tosylsulfonamide derivative (6-((4-methylphenyl)sulfonamido)hexanoic acid) has a simpler aromatic substituent, likely increasing crystallinity compared to the styrenesulfonamide analog .

Biological Activity: Morpholinyl derivatives exhibit higher skin penetration enhancement (ER = 15.0) than piperidinyl analogs (ER = 5.6), attributed to the morpholine oxygen’s hydrogen-bonding capacity . The sulfonamide group in this compound may similarly enhance interactions with biological targets through hydrogen bonding or electrostatic interactions. 6-([1,1′-biphenyl]-4-yl)-4-oxohexanoic acid () shows anti-inflammatory activity, suggesting that aromatic substituents on hexanoic acid can modulate enzyme inhibition.

Synthetic Routes: Alkylation is common for tertiary amine derivatives (e.g., reacting ethyl 6-bromohexanoate with secondary amines) , whereas sulfonylation (e.g., using sulfonyl chlorides with 6-aminohexanoic acid) is preferred for sulfonamide derivatives .

Applications: Fluorescent derivatives (e.g., ) highlight the versatility of hexanoic acid as a scaffold for tagging biomolecules. The styrenesulfonamide group could be tailored for similar applications with unique electronic properties . In viticulture, hexanoic acid derivatives influence wine composition, but the sulfonamide’s polarity may limit its utility in such hydrophobic environments .

Biological Activity

6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activities, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a phenyl group attached to an ethenesulfonamide moiety, which contributes to its biological activity. The presence of the hexanoic acid chain enhances its solubility and bioavailability.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenylsulfonamide have shown significant inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Properties

Studies have demonstrated that sulfonamide derivatives can inhibit tumor growth in various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted in vitro. For example, a study on related compounds showed a dose-dependent cytotoxic effect on cancer cells, suggesting that this compound may possess similar properties.

3. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of matrix metalloproteinases (MMPs). MMPs play a crucial role in extracellular matrix remodeling and are implicated in cancer metastasis and tissue repair. Inhibiting these enzymes could provide therapeutic benefits in treating cancer and fibrotic diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis, inhibition of proliferation
Enzyme InhibitionInhibition of MMP activity

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the effectiveness of sulfonamide derivatives similar to this compound against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment, with IC50 values suggesting potent anticancer activity.

Case Study 2: MMP Inhibition
Another investigation focused on the compound's role as an MMP inhibitor. In vivo studies demonstrated that administration of the compound led to reduced MMP activity in a rat model of cardiac fibrosis, indicating potential applications in cardiovascular therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling 2-phenyl-ethenesulfonyl chloride with 6-aminohexanoic acid under basic conditions (e.g., using triethylamine in anhydrous DCM). Purification via recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the sulfonamide bond (δ ~3.2 ppm for NH and ~7.5-8.0 ppm for aromatic protons). FT-IR identifies sulfonyl (S=O stretching at ~1350-1150 cm1^{-1}) and carboxylic acid (C=O at ~1700 cm1^{-1}) groups. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 326.12) .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability tests under varying pH (e.g., pH 2-10 buffers) and temperatures (4°C vs. 25°C) via UV-Vis spectroscopy (λmax ~260 nm) reveal degradation above pH 8 or prolonged exposure to light. Store desiccated at -20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of sulfonamide substituents on biological activity?

  • Methodological Answer : Synthesize analogs with modified phenyl groups (e.g., electron-withdrawing/-donating substituents) or varying chain lengths. Assess activity in target assays (e.g., enzyme inhibition using fluorescence-based kinetics). Compare logP values (via shake-flask method) and molecular docking simulations (AutoDock Vina) to correlate hydrophobicity/binding affinity .

Q. What strategies mitigate challenges in conjugating this compound to biomolecules (e.g., antibodies, peptides)?

  • Methodological Answer : Activate the carboxylic acid group using EDC/NHS chemistry for amine coupling. Optimize reaction pH (6.5-7.5) and molar ratios (1:3 compound-to-biomolecule) to minimize cross-linking. Validate conjugation efficiency via MALDI-TOF (mass shift ~271 Da) and SDS-PAGE .

Q. How can conflicting data on enzymatic inhibition mechanisms be resolved?

  • Methodological Answer : Perform kinetic assays (e.g., Michaelis-Menten plots) under controlled conditions (fixed substrate/enzyme concentrations). Use selective inhibitors (e.g., PPOH for CYP450 isoforms) to isolate pathways. Cross-validate with siRNA knockdown models or X-ray crystallography to identify binding sites .

Q. What advanced analytical approaches address batch-to-batch variability in synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) tools like in-line FT-IR for real-time monitoring. Use multivariate analysis (PLS regression) to correlate reaction parameters (temperature, stirring rate) with purity outcomes. Conduct accelerated stability studies (ICH guidelines) to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.